

In-Depth Technical Guide to 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name:	1-Bromo-3-iodo-5-(trifluoromethoxy)benzene
Cat. No.:	B1271999

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-3-iodo-5-(trifluoromethoxy)benzene**, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for a typical reaction, and outlines essential safety information.

Chemical and Physical Properties

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene, with the CAS Number 845866-78-6, is a polyhalogenated aromatic compound.^[1] Its structure, featuring a bromine, an iodine, and a trifluoromethoxy group on a benzene ring, makes it a versatile reagent in the synthesis of complex organic molecules.^[2] This compound is particularly noted for its application as an intermediate in the structural modification of drug molecules, including those investigated for the treatment of Alzheimer's disease.^[2]

The physicochemical properties of **1-Bromo-3-iodo-5-(trifluoromethoxy)benzene** are summarized in the table below.

Property	Value
CAS Number	845866-78-6
Molecular Formula	C ₇ H ₃ BrF ₃ IO
Molecular Weight	366.90 g/mol
Boiling Point	253.8 °C at 760 mmHg
Density	2.182 g/cm ³
Flash Point	107.3 °C

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **1-Bromo-3-iodo-5-(trifluoromethoxy)benzene** is not readily available in the provided search results, its structure suggests a multi-step synthesis likely involving halogenation and trifluoromethylation of a benzene derivative.

This compound is a valuable substrate in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.^[2] The differential reactivity of the bromo and iodo substituents allows for selective transformations.

Experimental Protocol: Copper-Catalyzed Coupling Reaction

The following protocol describes a typical copper-catalyzed coupling reaction using **1-Bromo-3-iodo-5-(trifluoromethoxy)benzene** as a starting material.^[2]

Objective: To synthesize a biaryl compound via a copper-catalyzed cross-coupling reaction.

Materials:

- **1-Bromo-3-iodo-5-(trifluoromethoxy)benzene** (2.0 g, 5.7 mmol)
- Benzoic acid (0.67 mL, 5.7 mmol)

- 1,10-Phenanthroline (0.21 g, 1.08 mmol)
- Diisopropylethylamine (DIPEA) (2 mL)
- Copper(I) iodide (CuI) (0.11 g, 0.57 mmol)
- Toluene
- Argon (inert gas)
- Diatomaceous earth
- Ethyl acetate
- Hexane

Procedure:

- To a dry reaction flask, add **1-Bromo-3-iodo-5-(trifluoromethoxy)benzene**, benzoic acid, 1,10-phenanthroline, and copper(I) iodide in toluene.
- Add diisopropylethylamine (DIPEA) to the mixture.
- Degas the reaction mixture by bubbling argon through it for approximately 2 minutes.
- Under an argon atmosphere, vigorously stir the mixture at 110°C for approximately 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of diatomaceous earth.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography, using a gradient of 5% to 15% ethyl acetate in hexane, to obtain the final coupled product.

Spectroscopic Data

Detailed experimental spectroscopic data for **1-Bromo-3-iodo-5-(trifluoromethoxy)benzene** is not consistently available across public databases. The following represents predicted or analogous data. Researchers should obtain and verify their own analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the three different substituents.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with the carbons attached to the halogens and the trifluoromethoxy group showing characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-Br, C-I, and C-O-C stretching, as well as strong absorptions associated with the C-F bonds of the trifluoromethoxy group.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and iodine. Fragmentation patterns would likely involve the loss of the halogen and trifluoromethoxy substituents.

Safety and Handling

The following safety information is based on data for structurally similar compounds and should be used as a guideline. A comprehensive, specific Material Safety Data Sheet (MSDS) for **1-Bromo-3-iodo-5-(trifluoromethoxy)benzene** should be consulted before handling.

Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.

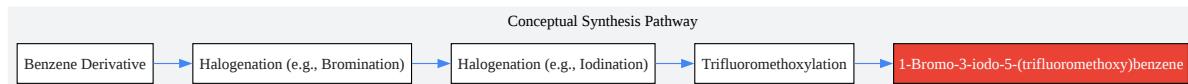
- May cause respiratory irritation.

Precautionary Statements:

- Prevention:
 - Wash hands and any exposed skin thoroughly after handling.
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.
 - Use only outdoors or in a well-ventilated area.
- Response:
 - If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
- Storage:
 - Store in a well-ventilated place. Keep container tightly closed.
 - Store locked up.
- Disposal:
 - Dispose of contents/container to an approved waste disposal plant.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.



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Caption: A conceptual multi-step synthesis pathway for **1-Bromo-3-iodo-5-(trifluoromethoxy)benzene**.

Experimental Workflow: Copper-Catalyzed Coupling

1. Combine Reactants
(Substrate, Benzoic Acid, Ligand, Catalyst, Base, Solvent)

2. Degas with Argon

3. Heat and Stir (110°C, 24h)

4. Cool to Room Temperature

5. Filter through Diatomaceous Earth

6. Concentrate Filtrate

7. Purify by Column Chromatography

Isolated Coupled Product

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Caption: A step-by-step workflow for the copper-catalyzed coupling reaction.

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References

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